N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-chlorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S2/c21-14-4-6-15(7-5-14)30(25,26)9-1-2-19(24)23-20-22-16(11-29-20)13-3-8-17-18(10-13)28-12-27-17/h3-8,10-11H,1-2,9,12H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAGDWRDTUXEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the benzo[d][1,3]dioxole group. The final step involves the sulfonylation of the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. The thiazole ring and benzo[d][1,3]dioxole moiety can bind to active sites on enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- The target compound’s 4-((4-chlorophenyl)sulfonyl) group distinguishes it from analogs like 4-CMTB, which lacks a sulfonyl moiety. This group enhances polarity and may improve aqueous solubility .
Physicochemical Properties
Molecular properties such as polar surface area (PSA) , rotatable bonds , and logP are critical for bioavailability ().
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Rotatable Bonds | PSA (Ų) | logP (Calculated) |
|---|---|---|---|---|
| Target Compound | ~527.0 | 8 | ~120 | ~3.5 |
| 4-CMTB | 294.8 | 5 | 70 | 3.8 |
| N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide | 429.9 | 7 | 95 | 4.2 |
| ASN90 | ~445.5 | 6 | 110 | 2.5 |
Key Observations :
- Its 8 rotatable bonds may negatively impact oral bioavailability compared to ASN90 (6 rotatable bonds), aligning with ’s findings .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a complex organic compound with significant biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly in the context of anticancer activity, enzyme inhibition, and antibacterial properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H18ClN2O3S
- Molecular Weight : 404.88 g/mol
- IUPAC Name : this compound
The presence of the benzo[d][1,3]dioxole moiety is significant for its biological activity, as it is known to enhance the interaction with various biological targets.
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds similar to this compound. For instance, a study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives demonstrated significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin . The compound's mechanism of action includes:
- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
- Apoptosis Induction : It promotes apoptosis in cancer cells by modulating proteins such as Bax and Bcl-2 .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Compounds structurally related to this compound have shown strong AChE inhibitory activity, which is relevant for treating Alzheimer's disease . The IC50 values for some derivatives were reported as low as 2.7 µM.
| Compound | IC50 (µM) | Target |
|---|---|---|
| N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylthio)benzamide | 2.7 | AChE |
| Doxorubicin | 7.46 (HepG2) | Cancer |
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated. Research indicates moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis while showing weaker effects against others .
The biological effects of this compound are attributed to its interactions with specific molecular targets:
- Signaling Pathways Modulation : It alters key signaling pathways involved in cell proliferation and survival.
- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins, enhancing its potential efficacy against cancer and other diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antitumor Activity : A study found that derivatives exhibited IC50 values significantly lower than doxorubicin in various cancer cell lines, indicating potent anticancer properties .
- Enzyme Inhibition Studies : Research on similar thiazole derivatives demonstrated strong inhibition against AChE and urease, suggesting potential therapeutic applications in neurodegenerative diseases and urea cycle disorders .
- Antibacterial Screening : Compounds were tested against multiple bacterial strains, showing varying degrees of inhibition that could be harnessed for developing new antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
